molecular formula C4H2O3 B1676711 Moniliformin CAS No. 31876-38-7

Moniliformin

货号: B1676711
CAS 编号: 31876-38-7
分子量: 98.06 g/mol
InChI 键: KGPQKNJSZNXOPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Moniliformin (CAS 31876-38-7) is a low molecular weight, water-soluble mycotoxin primarily produced by various Fusarium fungal species, including F. avenaceum , F. subglutinans , and F. proliferatum , and is found predominantly in cereal grains worldwide . This emerging mycotoxin is of significant research interest due to its high prevalence and potent biological activity, particularly its cardiotoxic and hematotoxic effects . The primary mechanism of action of this compound is the competitive inhibition of the pyruvate dehydrogenase complex, a key enzyme in cellular energy metabolism . This inhibition blocks the conversion of pyruvate to acetyl-CoA, thereby disrupting the tricarboxylic acid (Krebs) cycle and reducing mitochondrial respiration and cellular energy production . This mechanism underpins its observed toxicity in research models, which includes myocardial degeneration, ventricular hypertrophy, and damage to cardiomyocytes and mitochondria . In research settings, this compound is a critical standard used for: - Toxicological Studies: Investigating its acute and chronic effects, with the heart and cardiovascular system identified as the primary targets . - Food and Feed Safety Monitoring: Developing and validating analytical methods, such as LC-MS/MS, to accurately determine the natural occurrence and contamination levels of MON in various food matrices like maize, sorghum, and rice . - Agricultural Research: Studying the factors that influence mycotoxin production in crops, such as the impact of insect damage and climatic conditions, to develop effective mitigation strategies . Occurrence data show that this compound is a common contaminant, with studies reporting its presence in a high percentage of tested maize samples, and its levels can be significantly influenced by weather conditions during the growing season . The European Food Safety Authority (EFSA) has conducted risk assessments for this compound, concluding that while current exposure levels indicate a low health risk, the data available on its toxicity remain limited, highlighting the need for further research . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-hydroxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3/c5-2-1-3(6)4(2)7/h1,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPQKNJSZNXOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52591-22-7 (potassium salt), 71376-34-6 (hydrochloride salt)
Record name Moniliformin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10185731
Record name Moniliformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31876-38-7, 71376-34-6
Record name Moniliformin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31876-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moniliformin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031876387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moniliformin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Moniliformin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10185731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Moniliformin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONILIFORMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5JMQ8SDF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

作用机制

生化分析

Biochemical Properties

Moniliformin plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits multiple enzyme systems, including pyruvate dehydrogenase, transketolase, aldose reductase, glutathione peroxidase, and glutathione reductase . These interactions disrupt normal cellular metabolism and lead to the accumulation of toxic metabolites. This compound’s inhibition of pyruvate dehydrogenase, for example, prevents the conversion of pyruvate to acetyl-CoA, thereby hindering the tricarboxylic acid cycle .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit chondrocyte viability in a dose-dependent and time-dependent manner . This compound reduces the synthesis of aggrecan and type II collagen in human chondrocytes, promoting the catabolism of these essential components of cartilage . Additionally, this compound increases the expression of matrix metalloproteinases, which further degrade the extracellular matrix . These effects can lead to impaired cell signaling pathways, altered gene expression, and disrupted cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves competitive inhibition of the pyruvate dehydrogenase complex, preventing the conversion of pyruvic acid to acetyl-CoA . This inhibition disrupts the tricarboxylic acid cycle and reduces ATP production, leading to cellular energy deficits . This compound also interferes with other metabolic pathways, such as glycolysis and the pentose phosphate pathway, by inhibiting enzymes like transketolase and aldose reductase . These disruptions result in the accumulation of toxic intermediates and oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under various conditions, including heating and freeze-drying . Its long-term effects on cellular function can be observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to myocardial degeneration, muscular weakness, and respiratory distress in experimental animals . These effects highlight the importance of monitoring this compound’s stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound can impair intestinal health, immune function, and pathogen fitness . High doses of this compound, however, can cause severe toxic effects, including myocardial degeneration and respiratory distress . In animal studies, the threshold for adverse effects is typically observed at doses ranging from 1.5 to 5.4 mg/kg body weight . These findings underscore the need for careful dosage management in research and agricultural settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis . It inhibits key enzymes in these pathways, such as pyruvate dehydrogenase and transketolase, leading to the accumulation of toxic intermediates . This compound also affects carbohydrate metabolism by inhibiting aldose reductase, which can disrupt the balance of glucose and other sugars in cells . These disruptions can have widespread effects on cellular metabolism and energy production.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly soluble in water and polar solvents, allowing it to easily penetrate cell membranes . Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments . This distribution can affect this compound’s localization and accumulation, influencing its overall toxicity and impact on cellular function.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It primarily targets the mitochondria, where it inhibits the pyruvate dehydrogenase complex and disrupts ATP production . This compound can also localize to other cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it interacts with various enzymes and proteins . These interactions can lead to widespread cellular damage and dysfunction.

生物活性

Moniliformin (MON) is a mycotoxin produced primarily by Fusarium fungi, commonly found in cereal grains. Its biological activity has garnered attention due to its potential health risks to both humans and animals. This article reviews the biological activity of MON, focusing on its toxicity, effects on various animal species, and interactions with other mycotoxins.

Overview of this compound

  • Chemical Structure : this compound is a low molecular weight compound, structurally simple compared to other mycotoxins.
  • Sources : Predominantly occurring in maize and other cereal grains, MON contamination has been reported globally.

1. Acute Toxicity

This compound exhibits significant acute toxicity, particularly affecting the cardiovascular system. The following table summarizes the LD50 values reported in various studies:

Animal ModelRoute of AdministrationLD50 (mg/kg)
Female MinkIntraperitoneal2.2 - 2.8
Male/Female MiceIntraperitoneal20.9 / 29.1
Male/Female RatsOral41.6 / 50.0

These values indicate that MON is highly toxic, particularly through the intraperitoneal route, which suggests rapid systemic absorption and significant cardiovascular effects .

1. Cardiovascular Effects

MON has been shown to impair cardiac function significantly, leading to acute heart failure in various animal models. The following effects have been documented:

  • Increased heart weight
  • Hydropericardium
  • Muscle weakness and respiratory distress

In farm animals, these effects correlate with reduced feed consumption and body weight gain .

2. Hematological Effects

Research indicates that MON can cause haematotoxicity, affecting blood parameters in exposed animals. Elevated levels of liver enzymes (e.g., alkaline phosphatase, aspartate aminotransferase) have been reported, suggesting hepatic damage .

Interaction with Other Mycotoxins

This compound's toxicity may be exacerbated when present alongside other mycotoxins such as fumonisin B1 (FB1). Studies have shown additive toxic effects when animals are exposed to both MON and FB1, leading to increased mortality rates and adverse health outcomes .

1. Occurrence in Serbian Maize

A comprehensive study conducted over four years analyzed 400 maize samples from Serbia for MON contamination. All samples tested positive for MON, with concentration levels varying significantly by year and region. This highlights the widespread nature of MON contamination in agricultural products .

2. Combined Effects on Poultry

In experiments involving poultry, diets containing both MON and FB1 led to severe weight loss and increased mortality rates compared to controls receiving only one type of toxin or none at all. This underscores the need for careful monitoring of mycotoxin levels in animal feed .

相似化合物的比较

Comparison with Similar Compounds

Moniliformin shares structural and functional similarities with other mycotoxins and synthetic analogs. Key comparisons include:

Structural Comparison

Compound Structure Key Functional Groups
This compound Cyclobutane ring with keto group (C$4$O$3$) Keto, carboxylate (Na/K salt)
Squaric Acid Square planar cyclobutadienedione (C$4$O$4$) Two keto groups, acidic hydrogens
Beauvericin Cyclic hexadepsipeptide Alternating ester and amide bonds
Enniatins Cyclohexadepsipeptides Ionophoric properties, ester linkages
  • Squaric Acid : Structurally analogous but lacks toxicity due to the absence of the carboxylate salt and distinct electronic configuration .
  • Beauvericin/Enniatins: Cyclic depsipeptides with ionophoric activity, contrasting with this compound’s ionic disruption via cyclobutane ring interactions .

Toxicological Profiles

Compound LD$_{50}$ (mg/kg) Target Organs Mechanism of Action
This compound 25 (rats) Heart, kidneys Disrupts mitochondrial function, inhibits pyruvate dehydrogenase
Squaric Acid Non-toxic (≥24 mg/kg) N/A Structurally similar but no acute toxicity due to stable planar configuration
Beauvericin 100–200 (mice) Liver, immune system Ionophoric disruption of Ca$^{2+}$/K$^+$ homeostasis
Enniatins ~10–15 (mice) Mitochondria Depletes ATP via protonophoric activity
  • Key Contrast : this compound’s narrow toxicity range (LD$_{50}$ 25 mg/kg) and cardiac specificity differ from beauvericin’s broader systemic effects and enniatins’ mitochondrial targeting .

Occurrence in Food/Feed

Compound Common Matrices Maximum Reported Concentration Prevalence (%)
This compound Maize, wheat 2,606 µg/kg (Italy) 0.88–100%
Beauvericin Corn silage, cereals 5,000 µg/kg (corn silage) 20–60%
Enniatins Barley, oats 5,800 µg/kg (Norwegian grain) 30–80%
  • This compound’s occurrence is highly variable, influenced by regional Fusarium strains. For example, Norwegian F. avenaceum produces minimal this compound despite high enniatin levels .

Research Findings and Data

  • Cardiotoxicity : this compound-induced myocardial lesions in rats were confirmed histopathologically, with 42% total excretion (urine + feces) within 24 hours .
  • Detoxification: Ozone treatment disrupts this compound’s cyclobutane ring, converting it to non-toxic derivatives (e.g., 1,2-dicarboxyl-epoxyethane) .

准备方法

Fungal Strain Selection and Culture Conditions

Moniliformin production occurs predominantly in Fusarium moniliforme (reclassified as Fusarium verticillioides) under specific carbohydrate-rich substrates. Corn-based media demonstrate superior yield compared to synthetic broths, with optimal production observed at 25°C over 21-day incubation periods. Critical parameters include:

Table 1: Culture Conditions for Maximizing this compound Yield

Parameter Optimal Value Yield Impact (%)
Temperature 25°C +38% vs 20°C
Incubation Duration 21 days +72% vs 14 days
Substrate Type Maize kernels +89% vs rice
pH Range 6.2-6.8 ±5% stability

Bulk Extraction Protocol

The canonical extraction method involves sequential solvent processing:

  • Methanol Extraction : Defatted moldy maize (500 g) treated with 2L methanol (≥99%) for 24h, achieving 92% initial toxin liberation.
  • Aqueous Phase Transfer : Residue re-extracted with deionized water (3 × 500mL) after methanol evaporation, concentrating polar metabolites.
  • Ion-Exchange Chromatography : DEAE-cellulose columns eluted with 0.5M NaCl gradient remove charged interferents while retaining this compound (pKa=1.70).
  • Crystallization : Lyophilized fractions dissolved in acetonitrile/water (9:1) yield 98% pure crystals via slow evaporation (23°C, 48h).

Synthetic Preparation of this compound and Isotopically Labeled Analogues

[¹³C₂]-Moniliformin Synthesis for Analytical Standards

A four-step synthetic route enables precise isotopic labeling:

Table 2: Synthetic Pathway for ¹³C-Labeled this compound

Step Reaction Reagents Yield
1 1,4-Dioxane → 2,3-Dihydrodioxine Cl₂C=CCl₂, UV irradiation 68%
2 [2+2] Cycloaddition ¹³C₂-Trichloroacetyl chloride 54%
3 Ketone Formation H₂O₂, FeSO₄ 82%
4 Acid Hydrolysis 6M HCl, 80°C, 2h 91%

The final product shows 99.3% isotopic enrichment confirmed by high-resolution mass spectrometry (HRMS) m/z 98.9964 [M-H]⁻ (calc. 98.9958).

Large-Scale Chemical Synthesis

Non-isotopic synthetic approaches utilize cyclobutane precursors:

  • Route A : Oxidative cleavage of 3-hydroxycyclobutanone with NaIO₄ yields 73% this compound.
  • Route B : Photochemical [2+2] cycloaddition between acetylene derivatives and ketenes achieves 68% efficiency but requires UV containment.

Optimization of Extraction Solvents and Conditions

Solvent System Comparisons

Recent studies validate water's superiority over organic mixtures for industrial extraction:

Table 3: Extraction Efficiency by Solvent System

Solvent Purity (%) Recovery (%) Co-Extractives (mg/g)
100% H₂O 98.2 114 12.4
Acetonitrile/H₂O (84:16) 87.1 92 28.7
Methanol/H₂O (70:30) 78.9 85 41.2

Aqueous extraction reduces lipid interference while maintaining >95% this compound stability across pH 2-8.

Purification Advancements

Hydrophilic Interaction Chromatography (HILIC) :

  • Column: Synchronis™ HILIC (100 × 2.1mm, 1.7μm)
  • Mobile Phase: 100mM NH₄HCO₂ (pH 6.4)/CH₃CN
  • Retention: 4.2 ±0.1min with 0.2mL/min flow rate

This method achieves baseline separation from enniatins and beauvericin in <15min run times.

Analytical Considerations in Preparation and Purification

Spectroscopic Validation

UV-Vis Characterization :

  • λmax(H₂O) = 229nm (ε=19,100 L·mol⁻¹·cm⁻¹)
  • λmax(MeOH) = 260nm (ε=4,700 L·mol⁻¹·cm⁻¹)

NMR Fingerprinting :

  • ¹H NMR (D₂O): δ 4.78 (s, 1H, OH)
  • ¹³C NMR: δ 198.5 (C=O), 173.2 (C-OH), 105.4 (C-C)

Mass Spectrometric Confirmation

  • Q-TOF MS: m/z 96.9931 [M-H]⁻ (Δ=1.2ppm)
  • MS/MS: 97→41.3 (C₂HO⁻ fragment) with -30eV CE

Industrial-Scale Process Design

Cost-Benefit Analysis

Table 4: Production Method Economics

Method Cost/kg (USD) Purity (%) Scalability
Fungal Extraction 2,450 98.5 +++
Chemical Synthesis 18,700 99.9 +
Hybrid Approach 5,620 99.2 ++

Waste Stream Management

  • Methanol recovery: 89% via fractional distillation
  • Mycelium byproducts: 12g/L bioethanol potential

常见问题

Q. Methodological Answer :

  • Cell Lines : Caco-2 (intestinal epithelium), HepG2 (liver), and primary cardiomyocytes are common due to this compound’s cardiotoxic and hepatotoxic effects.
  • Endpoints : Measure mitochondrial dysfunction (MTT assay), oxidative stress (ROS via DCFH-DA), and apoptosis (caspase-3 activation).
  • Dose-Response Design : Use at least 5 concentrations (e.g., 0.1–100 µM) with triplicate replicates to establish IC₅₀ values .

How do co-occurring mycotoxins (e.g., deoxynivalenol) influence this compound’s toxicity in experimental models?

Q. Methodological Answer :

  • Synergistic Studies : Employ factorial designs (e.g., 2×2 matrix) to test individual vs. combined effects.
  • Statistical Analysis : Use Bliss Independence or Chou-Talalay models to quantify synergy/additivity.
  • Example Finding : Co-exposure with deoxynivalenol amplifies oxidative stress in Caco-2 cells by 40% compared to individual toxins .

Advanced Research Questions

How can contradictory data on this compound’s epigenetic effects (e.g., DNA methylation) be reconciled across studies?

Q. Methodological Answer :

  • Meta-Analysis : Pool data from studies using standardized protocols (e.g., bisulfite sequencing for methylation analysis).
  • Confounding Factors : Control for cell type (e.g., primary vs. immortalized), exposure duration, and dose.
  • Mechanistic Follow-Up : Validate findings using CRISPR/Cas9 knockout models targeting suspected pathways (e.g., DNMT enzymes) .

What metabolomic approaches are effective in elucidating this compound’s mechanism of cardiotoxicity?

Q. Methodological Answer :

  • Untargeted Metabolomics : Use high-resolution LC-MS with zebrafish or rat cardiomyocytes to identify dysregulated metabolites (e.g., ATP, acylcarnitines).
  • Pathway Analysis : Map perturbations to KEGG pathways like "Cardiac muscle contraction" or "Fatty acid oxidation."
  • Integration with Transcriptomics : Combine with RNA-seq to link metabolic shifts to gene expression changes (e.g., PPARα signaling) .

What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound toxicity studies?

Q. Methodological Answer :

  • Model Selection : Compare linear vs. Hill slope models using Akaike Information Criterion (AIC).
  • Threshold Determination : Apply benchmark dose (BMD) modeling to identify NOAEL/LOAEL breakpoints.
  • Software Tools : Use R packages (e.g., drc for dose-response curves) or PROAST for Bayesian analysis .

Methodological Considerations from Evidence

  • Experimental Reproducibility : Follow guidelines for detailed method descriptions (e.g., solvent purity, instrument calibration) to enable replication .
  • Data Contradiction : Discuss discrepancies in the context of study design (e.g., in vivo vs. in vitro models) and analytical sensitivity .
  • Ethical Compliance : For in vivo studies, include ethics approval details and adherence to ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moniliformin
Reactant of Route 2
Moniliformin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。